7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
CAS No. |
303060-67-5 |
|---|---|
Molecular Formula |
C23H20Cl2N2O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
7,9-dichloro-2-naphthalen-2-yl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H20Cl2N2O/c1-13(2)23-27-21(18-10-17(24)11-19(25)22(18)28-23)12-20(26-27)16-8-7-14-5-3-4-6-15(14)9-16/h3-11,13,21,23H,12H2,1-2H3 |
InChI Key |
ZAIFMZZEMNREOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include chlorinating agents, isopropylating agents, and naphthyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a lead compound for developing new drugs.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative attributes:
Estimated molecular formula: C24H20Cl2N2O.
*Estimated for C13H9Cl2N2O2.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The benzoxazine core (six-membered ring) in the target compound is associated with improved BuChE affinity compared to benzoxazepine derivatives due to reduced steric hindrance .
- The 2-naphthyl group at position 2 enhances hydrophobic interactions in binding pockets, as seen in analogs like 303060-39-1 .
Bulky substituents (e.g., isopropyl vs. 4-methylphenyl) increase hydrophobicity, which may affect solubility and bioavailability .
Synthetic Accessibility :
- Derivatives with ketone functionalities (e.g., compound 6a) are synthesized via cyclization reactions, while halogenated analogs require selective chlorination/bromination steps .
- The target compound’s isopropyl group may necessitate alkylation protocols using isopropyl halides or Grignard reagents.
Crystallographic Data :
- X-ray studies of related compounds (e.g., 4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid) reveal planar benzoxazine cores with dihedral angles influenced by substituents, impacting packing efficiency and stability .
Biological Activity
7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound's structure includes a benzoxazine moiety fused with a pyrazolo group, which is significant for its biological interactions. The presence of chlorine and isopropyl groups enhances its reactivity and potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Studies
A study exploring the antimicrobial potential of related compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) were documented in Table 1 below:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Bacillus subtilis | 31.25 |
| Compound C | Escherichia coli | 62.50 |
These findings suggest that the structural features of benzoxazines may confer similar properties to 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
Anticancer Activity
In vitro studies on benzoxazine derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For example:
- A derivative exhibited IC50 values of 10 µM against MCF-7 cells while showing significantly higher IC50 values (above 50 µM) against normal fibroblast cells.
This selectivity indicates potential for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds provides insights into how modifications can enhance biological activity. Key observations include:
- Halogen Substitution : The presence of halogens (like chlorine) has been linked to increased antimicrobial activity.
- Alkyl Substituents : Isopropyl groups may enhance lipophilicity, improving membrane penetration and bioavailability.
Toxicological Considerations
While exploring the biological activities of 7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, it is crucial to consider its safety profile. Reports indicate that similar compounds can cause skin irritation and eye damage at certain concentrations . Therefore, further toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications.
Q & A
Q. Biological Screening
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values correlate with substituent electronegativity (e.g., chloro groups enhance cytotoxicity) .
- Target Binding : Molecular docking (AutoDock Vina) predicts interactions with kinases or GPCRs. Validate via surface plasmon resonance (SPR) .
How to design structure-activity relationship (SAR) studies for derivatives?
Q. SAR Strategy
- Core Modifications : Compare activity of dichloro vs. dibromo analogs to assess halogen effects on potency .
- Substituent Libraries : Synthesize derivatives with varied alkyl/aryl groups at the 5-isopropyl position. Use principal component analysis (PCA) to link structural features to bioactivity .
What mechanistic studies elucidate its reactivity in catalytic systems?
Q. Reaction Mechanism Analysis
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., benzylic positions) identifies rate-determining steps .
- DFT Calculations : Simulate transition states for halogen displacement reactions using Gaussian 09 at the B3LYP/6-31G* level .
How to evaluate the compound’s stability under storage and experimental conditions?
Q. Stability Profiling
- Accelerated Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products (e.g., dechlorinated analogs) .
- pH Stability : Assess solubility and degradation in buffers (pH 1–13) to inform formulation strategies .
How to resolve contradictions in reported biological activity data?
Q. Data Reconciliation
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification : LC-MS quantifies impurities (e.g., residual solvents) that may skew bioactivity results .
What analytical methods quantify this compound in complex matrices?
Q. Advanced Quantification
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). LOD < 0.1 µg/mL .
- LC-MS/MS : MRM transitions (e.g., m/z 453 → 285) enable trace detection in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
